molecular formula C21H27N3O4 B2815357 2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1097873-83-0

2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2815357
CAS No.: 1097873-83-0
M. Wt: 385.464
InChI Key: NAEXNCPFDLZNIW-UHFFFAOYSA-N
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Description

2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is an organic compound that features a morpholine ring, a naphthalene moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholinopropylamine Intermediate: This can be achieved by reacting morpholine with a suitable alkyl halide, such as 3-chloropropylamine, under basic conditions.

    Coupling with Naphthylamine: The intermediate is then coupled with naphthylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butanoic acid backbone.

    Substitution: Substitution reactions might occur at the amine groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Morpholinopropyl)amino)-4-(phenylamino)-4-oxobutanoic acid
  • 2-((3-Piperidinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Uniqueness

The uniqueness of 2-((3-Morpholinopropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20(23-18-8-3-6-16-5-1-2-7-17(16)18)15-19(21(26)27)22-9-4-10-24-11-13-28-14-12-24/h1-3,5-8,19,22H,4,9-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXNCPFDLZNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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